molecular formula C29H36O16 B12373847 Isolugrandoside

Isolugrandoside

Cat. No.: B12373847
M. Wt: 640.6 g/mol
InChI Key: JOIWQICOBJLMOP-HPIISDRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Isolugrandoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reagents and conditions used in these reactions is limited.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol for extraction and dimethyl sulfoxide (DMSO) for solubility . The compound is hygroscopic, and its solubility in DMSO is 50 mg/mL (78.05 mM) .

Major Products Formed: The major products formed from the reactions involving this compound are not well-documented. Further research is needed to identify the specific products formed during these reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isolugrandoside involves its interaction with cellular targets, leading to cytotoxic effects. The specific molecular targets and pathways involved in its mechanism of action are not well-documented. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Isolugrandoside is similar to other phenylethanoid glycosides, such as lugrandoside, verbascoside, and calceolarioside B . These compounds share similar structural features and biological activities. this compound is unique in its higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .

List of Similar Compounds:
  • Lugrandoside
  • Verbascoside
  • Calceolarioside B

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Properties

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)28(43-19)42-12-20-23(37)27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)26(40)29(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29-/m1/s1

InChI Key

JOIWQICOBJLMOP-HPIISDRLSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

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